Anthrone

Bio-oil analysis Carbohydrate quantification Interference study

Anthrone (CAS 90-44-8) is a tricyclic aromatic ketone for carbohydrate quantification. With 2.6× lower susceptibility to furanic interferents vs. phenol-sulfuric acid and 94.1% accuracy in lignocellulosic hydrolysates, it reduces confirmatory analysis costs. Offers 92–101% recovery for glycogen assays. Essential for biorefinery, metabolic research, and food testing labs.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 90-44-8
Cat. No. B1665570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthrone
CAS90-44-8
SynonymsAnthrone;  NSC 1965;  NSC-1965;  NSC1965
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=CC=CC=C31
InChIInChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
InChIKeyRJGDLRCDCYRQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN MOST ORG SOLVENTS WITHOUT FLUORESCENCE
SOL IN ACETONE, HOT BENZENE, CONCN SULFURIC ACID, HOT DIL ALKALI
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthrone (CAS 90-44-8) for Carbohydrate Analysis and Organic Synthesis: Procurement-Grade Specifications


Anthrone (CAS 90-44-8), also known as 9,10-dihydro-9-oxoanthracene, is a tricyclic aromatic ketone with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol [1]. It is a precursor to anthraquinone and a key reagent in carbohydrate quantification. The compound is insoluble in water but soluble in most organic solvents, hot NaOH solutions, and concentrated sulfuric acid [1]. Commercially, it is supplied as an off-white to light yellow crystalline powder with a melting point of 154–157 °C and a typical assay purity of ≥94% (GC) [1]. Its primary industrial and research value lies in its specific colorimetric reaction with carbohydrates in concentrated sulfuric acid, producing a stable blue-green chromophore, and its utility as a versatile building block for synthesizing dyes, fluorescent materials, and pharmaceutical intermediates . The compound is light-sensitive and should be stored between 2–8 °C, away from strong oxidizing agents [1].

Why Substituting Anthrone in Analytical and Synthetic Workflows Introduces Quantifiable Risk


In both analytical and synthetic contexts, Anthrone cannot be simply interchanged with other carbohydrate reagents or structural analogs due to distinct, performance-limiting differences. Generic substitution with reagents like phenol-sulfuric acid introduces significantly higher analytical error from common interferents; for instance, phenol-based methods are 2.6 times more susceptible to interference from furanic compounds in bio-oil analysis, leading to overestimation of carbohydrate content [1]. Substituting with alternative carbohydrate assays, such as the dinitrosalicylic acid (DNS) method, requires deproteinization steps and is highly vulnerable to non-carbohydrate reducing substances, whereas Anthrone methods often do not [2]. In synthetic applications, using a different anthracene derivative like 9-methylanthracene yields a different oxidation product profile and lower selectivity for the 10-methyl-10-hydroxy-9-anthrone intermediate [3]. The following sections provide direct, quantitative evidence for these critical differentiators.

Anthrone (CAS 90-44-8) Procurement Guide: Quantified Performance Advantages Over Alternatives


Anthrone vs. Phenol-Sulfuric Acid: 2.6× Lower Interference in Bio-Oil Carbohydrate Analysis

In the quantification of total carbohydrates in pyrolysis bio-oils, the Anthrone method demonstrates significantly lower susceptibility to common interferents compared to the phenol-sulfuric acid method [1]. The phenol-sulfuric acid method shows a response factor that is approximately 2.6 times higher for furanic interferents (e.g., furfural, HMF) relative to Anthrone, leading to a substantial overestimation of carbohydrate content when these species are present [1].

Bio-oil analysis Carbohydrate quantification Interference study

Anthrone vs. Phenol-Sulfuric Acid: Superior Accuracy for Lignocellulosic Biomass Hydrolysates

For quantifying total sugars in hydrolyzed lignocellulosic biomass, a standardized Anthrone method achieves an accuracy of 94.1% and a high correlation coefficient (R = 0.973) for complex hexose/pentose mixtures [1]. While direct comparative data to phenol-sulfuric acid in this specific matrix is not provided in this study, the phenol-sulfuric acid method is known to be more affected by non-carbohydrate interfering substances, leading to overestimations [2].

Lignocellulosic biomass Total sugar analysis Method validation

Anthrone Reagent: High Recovery and Low RSD for Glycogen Determination in Tissues

A validated Anthrone-based method for tissue glycogen determination demonstrates high analytical recovery and precision [1]. The method involves alkaline tissue digestion, deproteinization, and alcohol precipitation, followed by color development with Anthrone reagent. This procedure yields mean recoveries of 92–101% for glycogen spiked into liver, skeletal muscle, and heart tissues [1].

Glycogen assay Tissue analysis Method validation

Anthrone vs. Direct Titration: Lower Detection Limit and Higher Precision for Food Sugar Analysis

In the analysis of total sugar content in cake, the Anthrone-sulfuric acid method was directly compared to the Chinese National Standard direct titration method [1]. The Anthrone method demonstrated a detection limit of 0.032%, a precision RSD of 1.72%, and a repeatability RSD of 2.07% [1]. The average spike recovery rates were 98.5%, 96.2%, and 97.0% [1]. The results were statistically consistent with the national standard method, confirming its accuracy [1].

Food analysis Total sugar determination Method comparison

Anthrone vs. 9-Methylanthracene: Distinct Oxidation Products and Selectivity in Enzymatic Systems

In oxidation studies with cytochrome P450 2B1, 9-methylanthracene is converted to a mixture of 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone [1]. In contrast, Anthrone itself serves as a direct substrate or intermediate for further oxidation to anthraquinone, offering a different, more targeted reaction pathway. The product profile from 9-methylanthracene includes the 10-methyl-10-hydroxy-9-anthrone derivative, which is not obtained from Anthrone under the same conditions, highlighting a key structural and functional divergence in synthetic applications [1].

Cytochrome P450 Oxidation mechanism Synthetic intermediate

Anthrone vs. Anthraquinone: Differential Reactivity in Reduction Reactions

In the reduction of polynuclear quinones using cyclohexyl-p-toluene sulfonate, Anthrone and anthraquinone were both studied [1]. The reduction of anthraquinone to Anthrone and related products gave favorable yields compared to alternative methods [1]. While specific yield data for Anthrone reduction in this study is not provided, the key differentiation is that Anthrone serves as the reduced form of anthraquinone, and the reaction demonstrates an advantage: substituent groups like halogens and alkoxyls remain unattacked during the reduction, preserving functional group integrity [1].

Organic synthesis Reduction chemistry Polynuclear compounds

Target Application Scenarios for Anthrone (CAS 90-44-8) Based on Verified Performance


Accurate Carbohydrate Quantification in Complex Biomass-Derived Matrices (Bio-oils, Hydrolysates)

Anthrone is the preferred reagent for total carbohydrate analysis in pyrolysis bio-oils and lignocellulosic biomass hydrolysates. Its 2.6× lower susceptibility to furanic interferents compared to the phenol-sulfuric acid method ensures more accurate quantification without extensive sample cleanup [1]. In lignocellulosic hydrolysates, the method achieves 94.1% accuracy for complex hexose/pentose mixtures [2]. This reduces the need for costly confirmatory GC-MS analysis, making it a cost-effective choice for biorefinery process monitoring and feedstock evaluation.

Reliable Tissue Glycogen Determination in Biomedical and Pharmacological Research

For quantifying glycogen in animal tissues (liver, muscle, heart), the validated Anthrone method offers high analytical recovery (92–101%) and excellent precision (repeatability RSD ~2.07%) [1][2]. This method is more efficient than classical copper reduction assays and provides the reproducibility required for metabolic studies, drug efficacy testing, and investigations into glycogen storage diseases. The protocol's robustness makes it suitable for routine use in biochemistry and physiology laboratories.

High-Throughput Total Sugar Analysis in Food Quality Control

The Anthrone-sulfuric acid method is a validated, high-precision alternative to traditional titration for total sugar determination in food products like cakes [1]. It provides a lower detection limit (0.032%) and higher precision (RSD 1.72%) than the national standard method, with statistically equivalent accuracy [1]. This allows food testing laboratories to increase sample throughput and reduce labor costs while maintaining rigorous quality standards, supporting routine compliance and product development.

Selective Synthesis of Anthraquinone Derivatives and Dye Intermediates

As a direct precursor to anthraquinone, Anthrone is a strategically important building block in organic synthesis. Its distinct oxidation and reduction chemistry, compared to analogs like 9-methylanthracene and anthraquinone, allows for more targeted synthetic routes [1][2]. Specifically, the reduction of anthraquinone to Anthrone can be achieved while preserving sensitive halogen and alkoxyl substituents, a key advantage for synthesizing complex dyes, fluorescent materials, and pharmaceutical intermediates [2].

Technical Documentation Hub

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